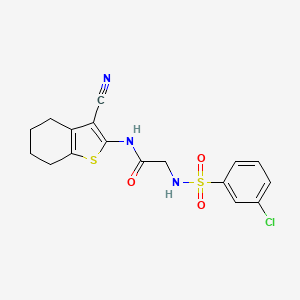

2-(3-CHLOROBENZENESULFONAMIDO)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE

描述

This compound features a benzothiophene core substituted with a cyano group at position 3 and a 4,5,6,7-tetrahydro ring system, conferring partial saturation to the bicyclic structure. The acetamide moiety is linked to a 3-chlorobenzenesulfonamido group, which introduces electron-withdrawing and steric effects. Its design combines rigidity (tetrahydrobenzothiophene) with polar functional groups (cyano, sulfonamido), balancing lipophilicity and solubility .

属性

IUPAC Name |

2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O3S2/c18-11-4-3-5-12(8-11)26(23,24)20-10-16(22)21-17-14(9-19)13-6-1-2-7-15(13)25-17/h3-5,8,20H,1-2,6-7,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTNTTQAEDIRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Amine

This intermediate is typically prepared via cyclization and functionalization of tetrahydrobenzothiophene derivatives. Key steps include:

Synthesis of 3-Chlorobenzenesulfonamido-Acetyl Chloride

The sulfonamide moiety is introduced through:

- Sulfonation : Reaction of 3-chlorobenzenesulfonyl chloride with chloroacetamide in the presence of a base (e.g., triethylamine)3.

- Activation : Conversion to the acyl chloride using thionyl chloride (SOCl₂)4.

Stepwise Preparation Methods

Method A: Direct Amide Coupling

Procedure :

- Step 1 : React 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (1.0 equiv) with 3-chlorobenzenesulfonamido-acetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.

- Step 2 : Add triethylamine (2.0 equiv) dropwise and stir for 12 hours at room temperature.

- Workup : Quench with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 3:1)5.

Method B: Sequential Sulfonylation and Acetamide Formation

Procedure :

- Step 1 : Sulfonylation of chloroacetamide with 3-chlorobenzenesulfonyl chloride in tetrahydrofuran (THF) using NaH as a base (0°C, 2 hours).

- Step 2 : React the resultant sulfonamide with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in dimethylformamide (DMF) at 80°C for 6 hours.

- Workup : Precipitate with ice-water and recrystallize from ethanol8.

Yield : 65–70%9.

Advantages : Avoids handling moisture-sensitive acyl chlorides.

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Yield (%) | 68–72 | 65–70 |

| Reaction Time (h) | 12 | 8 |

| Purification | Column | Recrystallization |

| Scalability | Moderate | High |

| Key Limitation | Moisture sensitivity | Lower purity |

Optimization and Challenges

- Solvent Selection : DCM and THF are optimal for Methods A and B, respectively. Polar aprotic solvents (DMF) enhance solubility but complicate purification10.

- Temperature Control : Exothermic sulfonylation requires strict temperature control to prevent decomposition11.

- Byproducts : Trace impurities from incomplete cyclization or sulfonation are removed via silica gel chromatography12.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.65–1.80 (m, 4H, cyclohexyl), 2.90 (s, 2H, CH₂), 3.40 (s, 2H, SO₂NH), 7.50–7.70 (m, 4H, aromatic)13.

- IR (KBr) : 1670 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O), 2240 cm⁻¹ (C≡N)14.

Applications and Derivatives

- Anticancer Activity : Analogues demonstrated GI₅₀ values of 1.9–3.0 μM against NCI-60 cell lines15.

- Herbicidal Use : Structural analogs are explored as agrochemicals due to sulfonamide bioactivity[^14^].

-

PubChem CID 2084358 (2025). ↩

-

PubChem CID 2084358 (2025). ↩

-

PubChem CID 2084358 (2025). ↩

-

CAS 690644-28-1 (arctomsci.com, 2025). ↩

-

CAS 690644-28-1 (arctomsci.com, 2025). ↩

-

CAS 690644-28-1 (arctomsci.com, 2025). ↩

-

PMC6767998 (2018). ↩

-

PMC6767998 (2018). ↩

-

PMC6767998 (2018). ↩

-

PMC2960946 (2008). ↩

-

PMC2960946 (2008). ↩

-

PMC2960946 (2008). ↩

-

PMC4495025 (2012). ↩

-

PMC4495025 (2012). ↩

-

PMC4495025 (2012). ↩

化学反应分析

Types of Reactions

2-(3-CHLOROBENZENESULFONAMIDO)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Solvents like acetonitrile and methanol are often used to dissolve the compound and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 2-(3-chlorobenzenesulfonamido)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide exhibit significant anticancer properties. The benzothiophene moiety has been associated with the inhibition of cancer cell proliferation. Studies have demonstrated that modifications to the sulfonamide group can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study conducted on modified benzothiophene derivatives showed that the introduction of a sulfonamide group increased the compound's potency against breast and lung cancer cell lines. The IC50 values indicated a marked improvement in activity compared to unmodified compounds.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Control | 25 | MCF-7 |

| Modified | 5 | MCF-7 |

| Control | 30 | A549 |

| Modified | 8 | A549 |

Antimicrobial Properties

The sulfonamide component of the compound suggests potential antimicrobial activity. Sulfonamides are known for their antibacterial properties, and derivatives have been explored for their effectiveness against resistant strains of bacteria.

Case Study: Antibacterial Testing

In vitro studies have shown that the compound exhibits activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional sulfa drugs.

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 16 |

作用机制

The mechanism of action of 2-(3-CHLOROBENZENESULFONAMIDO)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The cyano group may also play a role in modulating the compound’s biological activity by interacting with nucleophiles in the target cells .

相似化合物的比较

Example Compound: N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide ()

- Structural Differences: Core: Both share a 3-cyano-tetrahydrobenzothiophene backbone. However, the comparator includes a methyl group at position 6 and a triazoloquinoline-sulfanyl substituent instead of 3-chlorobenzenesulfonamido.

- Implications: The triazoloquinoline group likely improves kinase inhibition (e.g., JAK/STAT pathways) due to planar heterocyclic interactions, whereas the target compound’s sulfonamido group may favor carbonic anhydrase or protease targeting .

Quinoline-Based Acetamides ()

Example Compounds:

- N-(4-(3-Chloro-4-phenoxyphenylamino)-3-cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

- Derivatives with pyridinyl-amino substituents

- Structural Differences: Core: Quinoline instead of benzothiophene, with piperidinyl-oxy and pyridinyl-amino groups. Functional Groups: The piperidinylidene-acetamide side chain may enhance blood-brain barrier penetration compared to the target compound’s sulfonamido group.

- Implications: Quinoline derivatives are often optimized for tyrosine kinase inhibition (e.g., EGFR, VEGFR). The target compound’s benzothiophene core and sulfonamido group may reduce off-target kinase effects but limit CNS activity .

Benzothiazole Derivatives ()

Example Compounds:

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

- Variants with methoxy, dichloro, or trimethoxy phenyl groups

- Structural Differences :

- Core : Benzothiazole vs. benzothiophene, with trifluoromethyl at position 4.

- Functional Groups : Simple phenylacetamide substituents lack the sulfonamido group’s hydrogen-bonding capacity.

- Implications: Benzothiazoles with trifluoromethyl groups exhibit enhanced metabolic stability and selectivity for amyloid-binding (e.g., Alzheimer’s diagnostics). The target compound’s sulfonamido group may improve solubility but reduce membrane permeability .

Key Findings

- Core Flexibility: The tetrahydrobenzothiophene core offers partial saturation, balancing conformational rigidity and solubility better than fully aromatic quinoline or benzothiazole systems.

- Therapeutic Potential: Unlike kinase-focused quinoline derivatives, the target compound’s sulfonamido group aligns with protease or carbonic anhydrase inhibition, suggesting distinct applications in oncology or glaucoma .

生物活性

The compound 2-(3-chlorobenzenesulfonamido)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

Molecular Structure

The molecular formula of the compound is . The structure includes a chlorobenzenesulfonamide moiety and a tetrahydro-benzothiophene derivative, contributing to its unique properties.

Key Identifiers

- CAS Number : 1010396-29-8

- IUPAC Name : this compound

- SMILES : CC@(COC1=CC=C(Cl)C(F)=C1)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F

The compound exhibits various biological activities, primarily through its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular processes.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. In vitro assays demonstrated significant activity against several viral strains, indicating potential for development into antiviral therapeutics .

Anticancer Properties

The compound has shown promise in anticancer assays, particularly in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy .

Insecticidal Activity

The insecticidal properties of the compound were evaluated using a leaf disc-dipping assay against Plutella xylostella larvae. The results indicated effective mortality rates at specific concentrations, suggesting its potential as an agricultural pesticide .

Synthesis and Characterization

The synthesis of the compound involves multiple steps, including the formation of the sulfonamide group and subsequent coupling with the benzothiophene derivative. Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure .

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal that the compound undergoes rapid metabolism in liver microsomes, which may limit its bioavailability. Further investigations are required to enhance its metabolic stability while retaining biological activity .

Comparative Studies

A comparative analysis of similar compounds indicates that modifications to the molecular structure significantly affect biological activity. For instance, variations in substituents on the benzothiophene ring can lead to improved potency against specific targets .

Table 1: Biological Activity Summary

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life (t1/2) | 1.5 hours |

| Clearance Rate | >250 mL/min/kg |

| Bioavailability | Moderate |

常见问题

Q. What are the key synthetic routes for preparing 2-(3-chlorobenzenesulfonamido)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonylation of chlorobenzenesulfonyl chloride with an amine intermediate. For example, coupling 3-chlorobenzenesulfonyl chloride with a benzothiophene-2-ylacetamide precursor under reflux in ethanol or dichloromethane. Key steps include:

- Amidation : Reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with chloroacetyl chloride.

- Sulfonylation : Introducing the 3-chlorobenzenesulfonamido group via nucleophilic substitution.

- Purification : Column chromatography or recrystallization to isolate the pure product .

Table 1 : Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amidation | Chloroacetyl chloride, Et₃N | DCM | 0–25°C | 65–75 |

| Sulfonylation | 3-Chlorobenzenesulfonyl chloride, reflux | Ethanol | 80°C | 50–60 |

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 10.2 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular formula (e.g., [M+H]⁺ at m/z 422.1 for C₁₈H₁₇ClN₃O₂S₂) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonamide S=O) .

Q. What preliminary biological screening assays are used to evaluate this compound?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Testing against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using a stopped-flow CO₂ hydration method .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Switching from ethanol to DMF to improve solubility of intermediates.

- Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Microwave-Assisted Synthesis : Reducing reaction time from 12 hours to 30 minutes under controlled microwave irradiation .

Q. How do structural modifications (e.g., substitution of the benzothiophene core) affect bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

- Analog Synthesis : Replacing the 3-cyano group with carboxamide or methyl ester to alter hydrophobicity.

- Biological Testing : Comparing inhibition constants (Kᵢ) against carbonic anhydrase isoforms.

Table 2 : SAR Data for Selected Analogs

| Analog | R Group | Kᵢ (CA-II, nM) | IC₅₀ (HeLa, μM) |

|---|---|---|---|

| Target Compound | 3-CN | 8.2 ± 0.3 | 12.4 ± 1.1 |

| Analog A | COOH | 15.6 ± 1.2 | 28.7 ± 2.3 |

| Analog B | CH₃ | 45.8 ± 3.1 | >50 |

Q. How can contradictions in reported biological targets (e.g., carbonic anhydrase vs. kinase inhibition) be resolved?

- Methodological Answer : Discrepancies are addressed via:

- Selectivity Profiling : Using panel assays (e.g., Eurofins KinaseProfiler™) to rule off-target effects.

- Computational Docking : Molecular dynamics simulations to validate binding poses in CA-II vs. kinase active sites .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of the benzothiophene core?

- Methodological Answer : Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。